molecular formula C7H5F4NO B12964738 2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol

2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol

Cat. No.: B12964738
M. Wt: 195.11 g/mol
InChI Key: XJNTWXOWZYUVJO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol is a fluorinated organic compound that features both trifluoromethyl and fluoropyridine groups. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines .

Industrial Production Methods

Industrial production methods for this compound often leverage the availability of fluorinated synthetic blocks and effective fluorinating reagents. The process is optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to its observed effects. The compound’s high electronegativity and stability play a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H5F4NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3,6,13H

InChI Key

XJNTWXOWZYUVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)O)F

Origin of Product

United States

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